2-Cyclobutyl-2-methylpropanal

Übersicht

Beschreibung

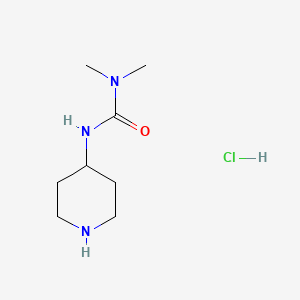

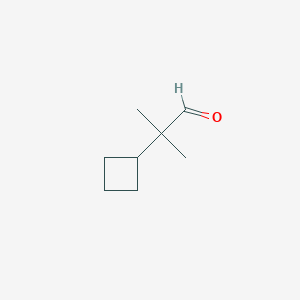

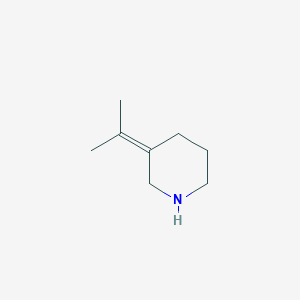

2-Cyclobutyl-2-methylpropanal is a chemical compound with the molecular formula C8H14O1. It is a derivative of propanal, where a methyl group and a cyclobutyl group are attached to the second carbon atom1.

Synthesis Analysis

The synthesis of 2-Cyclobutyl-2-methylpropanal is not explicitly mentioned in the available literature. However, similar compounds have been synthesized through various methods, such as thermal [2 + 2]-cycloaddition23.

Molecular Structure Analysis

The molecular structure of 2-Cyclobutyl-2-methylpropanal is not explicitly provided in the available literature. However, the structure can be inferred from its IUPAC name. It consists of a propanal base (a three-carbon aldehyde), with a methyl group (CH3) and a cyclobutyl group (a four-carbon ring) attached to the second carbon atom45.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Cyclobutyl-2-methylpropanal are not detailed in the available literature. However, similar compounds have been involved in reactions such as thermal [2 + 2]-cycloaddition23.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclobutyl-2-methylpropanal are not explicitly provided in the available literature. However, similar compounds have been characterized for properties such as density, boiling point, vapor pressure, and more6.

Wissenschaftliche Forschungsanwendungen

1. Synthetic Routes to 1H-[1,2,3]-Triazoles

The cycloaddition of azides to alkynes, including 2-cyclobutyl-2-methylpropanal, is a critical synthetic route to 1H-[1,2,3]-triazoles. This process has been enhanced by a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition on solid-phase, showing high efficiency and compatibility with peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

2. Theoretical Investigation of C4H7+ Cation

A theoretical investigation of the C4H7+ cation reveals that 2-cyclobutyl-2-methylpropanal and its isomers play a role in understanding the stability and reactivity of such cations. This study provides insights into isomer stability and potential energy surfaces, crucial for understanding chemical reactions (Koch, Liu, & Defrees, 1988).

3. Characterization of AIBN Degradants

2-Cyclobutyl-2-methylpropanal has been instrumental in characterizing stable degradants formed during the decomposition of azo compounds like AIBN, commonly used in pharmaceutical studies. This characterization aids in monitoring oxidative environments and free radical species in drug studies (Wells-Knecht & Dunn, 2019).

4. Photolytic Synthesis in Organic Chemistry

2-Cyclobutyl-2-methylpropanal has been utilized in the photochemical synthesis of oxime acetates derivatives, highlighting its role in facilitating complex organic reactions and syntheses (Armesto & Ramos, 1993).

5. Understanding Carbonium Ion-type Interconversion Reactions

This compound contributes to the understanding of isotope-position rearrangement and solvolytic reactivities in carbonium ion-type reactions, which is vital for the comprehension of organic reaction mechanisms (Mazur et al., 1959).

Safety And Hazards

The safety and hazards associated with 2-Cyclobutyl-2-methylpropanal are not explicitly mentioned in the available literature. However, similar compounds have been associated with hazards such as skin and eye irritation, and precautions such as avoiding heat/sparks/open flames and using personal protective equipment have been recommended78.

Zukünftige Richtungen

The future directions for research on 2-Cyclobutyl-2-methylpropanal are not explicitly mentioned in the available literature. However, the study of similar compounds has been suggested for further exploration of their synthesis, reactivity, and potential applications9.

Eigenschaften

IUPAC Name |

2-cyclobutyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBBUQXLQIRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-2-methylpropanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)